methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound. Its unique structure, combining multiple functional groups, makes it an interesting subject in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, starting with the formation of the core imidazo[2,1-f]purine structure. Common synthetic routes include:
Step 1: Cyclization of precursor amines with suitable diketones under acidic conditions to form the imidazole ring.
Step 2: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Step 3: Esterification of the carboxylic acid group with methanol under acidic conditions to yield the final ester product.
Industrial Production Methods
Industrial production typically scales up the laboratory procedures with emphasis on maximizing yield and minimizing by-products. This often involves:
Using continuous flow reactors to maintain optimal reaction conditions.
Employing catalysts to accelerate reaction rates and improve efficiency.
Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions with agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the purine ring can introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Varied depending on the nucleophile used, often leading to new alkyl or aryl derivatives.
Scientific Research Applications
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Applied in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with various molecular targets:
Molecular Targets: DNA, enzymes, and receptor proteins.
Pathways Involved: The compound may inhibit enzyme activity, alter DNA replication, or modulate receptor signaling pathways. These interactions can lead to a range of biological effects, from cellular apoptosis to the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,8H)-yl)acetate: Lacks the trimethyl groups, resulting in different reactivity and biological activity.
Ethyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: Ethyl group instead of methyl, potentially altering its physical properties and reactivity.
Methyl 2-(2,4-dioxo-1,7,8-trimethyl-1H-imidazo[2,1-f]purin-3(2H,8H)-yl)butanoate: Longer ester chain, affecting solubility and interaction with biological targets.
Unique Aspects
Methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate's unique combination of the trimethyl-imidazo[2,1-f]purine core and ester functional group imparts distinct chemical properties and biological activities, making it valuable in diverse research fields.
Properties
IUPAC Name |
methyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-7-5-17-9-10(14-12(17)15(7)2)16(3)13(21)18(11(9)20)6-8(19)22-4/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLUXLLDWAWOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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